molecular formula C8H5NO6 B12643183 2,3,4-Pyridinetricarboxylic acid CAS No. 632-95-1

2,3,4-Pyridinetricarboxylic acid

Cat. No.: B12643183
CAS No.: 632-95-1
M. Wt: 211.13 g/mol
InChI Key: VOTYOVOSRFKUSM-UHFFFAOYSA-N
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Description

2,3,4-Pyridinetricarboxylic acid: is an organic compound that belongs to the family of pyridinetricarboxylic acids, which are tricarboxylic derivatives of pyridine. This compound is characterized by the presence of three carboxyl groups attached to the pyridine ring at the 2, 3, and 4 positions. It is one of several isomers of pyridinetricarboxylic acid, each differing in the positions of the carboxyl groups on the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Pyridinetricarboxylic acid can be synthesized through various methods. One common method involves the oxidation of 2,3,4-trimethylpyridine using oxidizing agents such as hydrogen peroxide under alkaline conditions . The reaction typically proceeds as follows:

    Oxidation of 2,3,4-trimethylpyridine:

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Pyridinetricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to other functional groups such as alcohols.

    Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts or under basic conditions.

Major Products:

    Oxidation: More oxidized derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Substituted pyridinetricarboxylic acids with various functional groups.

Scientific Research Applications

2,3,4-Pyridinetricarboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3,4-Pyridinetricarboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the coordination environment .

Comparison with Similar Compounds

2,3,4-Pyridinetricarboxylic acid can be compared with other similar compounds, such as:

  • 2,3,5-Pyridinetricarboxylic acid
  • 2,3,6-Pyridinetricarboxylic acid
  • 2,4,5-Pyridinetricarboxylic acid (Berberonic acid)
  • 2,4,6-Pyridinetricarboxylic acid (Collidinic acid)
  • 3,4,5-Pyridinetricarboxylic acid

Each of these isomers has different positions of the carboxyl groups on the pyridine ring, leading to variations in their chemical properties and reactivity

Properties

CAS No.

632-95-1

Molecular Formula

C8H5NO6

Molecular Weight

211.13 g/mol

IUPAC Name

pyridine-2,3,4-tricarboxylic acid

InChI

InChI=1S/C8H5NO6/c10-6(11)3-1-2-9-5(8(14)15)4(3)7(12)13/h1-2H,(H,10,11)(H,12,13)(H,14,15)

InChI Key

VOTYOVOSRFKUSM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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